molecular formula C10H15BrN2O3 B2700468 Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate CAS No. 1639858-78-8

Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate

Cat. No. B2700468
M. Wt: 291.145
InChI Key: AOVDTYZNXKHMMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route for Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate involves the bromination of a pyrazole ring and subsequent esterification of the carboxylic acid group. Detailed synthetic methods and reaction conditions can be found in relevant literature .


Chemical Reactions Analysis

Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate may participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and cross-coupling reactions. Researchers have explored its reactivity in different contexts .

Scientific Research Applications

However, based on its structure, it is a pyrazole derivative. Pyrazole derivatives are known to have a wide range of applications in medicinal chemistry due to their diverse biological activities. They can be used in the development of various drugs, including anti-inflammatory, analgesic, antibacterial, antifungal, antiviral, anticancer, and antidiabetic agents.

Enantioselective Synthesis

  • Field : Organic & Biomolecular Chemistry
  • Application : Pyrazolone derivatives have been used in the construction of chiral pyrazolone and pyrazole derivatives . They serve as powerful synthons in enantioselective synthesis .
  • Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .
  • Results : The last decade has seen a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives .

Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Application : Pyrazole derivatives have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
  • Method : The specific methods of application or experimental procedures would depend on the specific drug development process being used .
  • Results : Pyrazole derivatives have been used to treat a range of diseases, such as cancers, respiratory diseases, infections, and neurological diseases .

Functional Materials

  • Field : Material Science
  • Application : Pyrazolone and pyrazole derivatives are important classes of heterocycles due to their widespread occurrence in functional materials .
  • Method : The specific methods of application or experimental procedures would depend on the specific material being synthesized .
  • Results : The last decade has seen a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives .

Dye Molecules

  • Field : Dye and Pigment Industry
  • Application : UV-active pyrazole derivatives may have applications as dye molecules .
  • Method : The specific methods of application or experimental procedures would depend on the specific dye synthesis process being used .
  • Results : The results or outcomes would depend on the specific dye molecule being synthesized .

Polymer Light Emitting Diodes (LEDs)

  • Field : Electronics
  • Application : UV-active pyrazole derivatives may have applications in polymer light emitting diodes .
  • Method : The specific methods of application or experimental procedures would depend on the specific LED being manufactured .
  • Results : The results or outcomes would depend on the specific LED being manufactured .

Agriculture

  • Field : Agriculture
  • Application : Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture .
  • Method : The specific methods of application or experimental procedures would depend on the specific agricultural application .
  • Results : The results or outcomes would depend on the specific agricultural application .

Enantioselective Synthesis

  • Field : Organic & Biomolecular Chemistry
  • Application : Pyrazolone derivatives have been used in the construction of chiral pyrazolone and pyrazole derivatives . They serve as powerful synthons in enantioselective synthesis .
  • Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .
  • Results : The last decade has seen a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives .

Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Application : Pyrazole derivatives have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
  • Method : The specific methods of application or experimental procedures would depend on the specific drug development process being used .
  • Results : Pyrazole derivatives have been used to treat a range of diseases, such as cancers, respiratory diseases, infections, and neurological diseases .

Functional Materials

  • Field : Material Science
  • Application : Pyrazolone and pyrazole derivatives are important classes of heterocycles due to their widespread occurrence in functional materials .
  • Method : The specific methods of application or experimental procedures would depend on the specific material being synthesized .
  • Results : The last decade has seen a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives .

Dye Molecules

  • Field : Dye and Pigment Industry
  • Application : UV-active pyrazole derivatives may have applications as dye molecules .
  • Method : The specific methods of application or experimental procedures would depend on the specific dye synthesis process being used .
  • Results : The results or outcomes would depend on the specific dye molecule being synthesized .

Polymer Light Emitting Diodes (LEDs)

  • Field : Electronics
  • Application : UV-active pyrazole derivatives may have applications in polymer light emitting diodes .
  • Method : The specific methods of application or experimental procedures would depend on the specific LED being manufactured .
  • Results : The results or outcomes would depend on the specific LED being manufactured .

Agriculture

  • Field : Agriculture
  • Application : Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture .
  • Method : The specific methods of application or experimental procedures would depend on the specific agricultural application .
  • Results : The results or outcomes would depend on the specific agricultural application .

Safety And Hazards

  • MSDS : Link to MSDS

properties

IUPAC Name

ethyl 3-bromo-1-(1-ethoxyethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O3/c1-4-15-7(3)13-6-8(9(11)12-13)10(14)16-5-2/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVDTYZNXKHMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C=C(C(=N1)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate

Citations

For This Compound
1
Citations
R Mazeikaite, J Sudzius, G Urbelis… - Arkivoc, 2014 - pdfs.semanticscholar.org
A convenient synthetic route for preparation of valuable synthetic intermediates-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed. During this work protection …
Number of citations: 3 pdfs.semanticscholar.org

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